(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
Brand Name:
Vulcanchem
CAS No.:
371136-36-6
VCID:
VC0452109
InChI:
InChI=1S/C10H10N2O3S/c1-5-6(2)16-9-8(5)10(15)12(4-11-9)3-7(13)14/h4H,3H2,1-2H3,(H,13,14)
SMILES:
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)O)C
Molecular Formula:
C10H10N2O3S
Molecular Weight:
238.27g/mol
(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
CAS No.: 371136-36-6
Main Products
VCID: VC0452109
Molecular Formula: C10H10N2O3S
Molecular Weight: 238.27g/mol
CAS No. | 371136-36-6 |
---|---|
Product Name | (5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid |
Molecular Formula | C10H10N2O3S |
Molecular Weight | 238.27g/mol |
IUPAC Name | 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetic acid |
Standard InChI | InChI=1S/C10H10N2O3S/c1-5-6(2)16-9-8(5)10(15)12(4-11-9)3-7(13)14/h4H,3H2,1-2H3,(H,13,14) |
Standard InChIKey | NBUKSDVQXRNITA-UHFFFAOYSA-N |
SMILES | CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)O)C |
Canonical SMILES | CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)O)C |
PubChem Compound | 783900 |
Last Modified | Nov 30 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume